molecular formula C8H7NO5 B14014682 5-Hydroxy-4-methyl-2-nitrobenzoic acid CAS No. 6632-24-2

5-Hydroxy-4-methyl-2-nitrobenzoic acid

Cat. No.: B14014682
CAS No.: 6632-24-2
M. Wt: 197.14 g/mol
InChI Key: VWKYIUHTPODUGT-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methyl-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy-4-methyl-2-nitrobenzoic acid can be synthesized through the nitration of 5-hydroxy-2-methylbenzoic acid. The reaction involves the use of sulfuric acid and potassium nitrate as reagents. The mixture is typically cooled to 0°C before the addition of potassium nitrate, and the reaction is allowed to proceed at room temperature for about an hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-Hydroxy-4-methyl-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methyl-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-nitrobenzoic acid
  • 4-Nitro-o-toluic acid
  • 3-Hydroxy-4-nitrobenzoic acid

Uniqueness

5-Hydroxy-4-methyl-2-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitro groups on the benzene ring allows for diverse chemical reactivity and potential biological activities.

Properties

CAS No.

6632-24-2

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

5-hydroxy-4-methyl-2-nitrobenzoic acid

InChI

InChI=1S/C8H7NO5/c1-4-2-6(9(13)14)5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12)

InChI Key

VWKYIUHTPODUGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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